molecular formula C8H7N3O2 B1387761 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 90004-19-6

7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1387761
CAS No.: 90004-19-6
M. Wt: 177.16 g/mol
InChI Key: BQAWUJRDPDWOQL-UHFFFAOYSA-N
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Description

7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 90004-19-6) is a nitrogen-containing heterocyclic compound with the molecular formula C 8 H 7 N 3 O 2 and a molecular weight of 177.16 g/mol [ 1> ]. This compound serves as a versatile building block and key synthetic intermediate in medicinal chemistry research. Structural analogs of this pyrazolopyrimidine scaffold, such as 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, are recognized as critical intermediates in the synthesis of Anagliptin, a potent and selective dipeptidyl peptidase-IV (DPP-4) inhibitor used as an anti-diabetic agent [ 9> ]. Furthermore, closely related 5-alkylamino-7-aminoazolo[1,5-a]pyrimidine derivatives have been identified as promising scaffolds for the development of new-generation anticancer agents, functioning as antagonists for the adenosine A2a receptor (A2a AR) [ 2> ]. Some derivatives in this class have demonstrated the ability to inhibit the viability of lung carcinoma and hepatocellular carcinoma cells with IC 50 values in the low micromolar range, highlighting the therapeutic potential of this chemical family [ 2> ]. Researchers value this compound for its role in exploring new therapeutic pathways. It is supplied as a solid and should be stored at room temperature, preferably in a cool, dark place [ 9> ]. As a handling precaution, this compound may cause skin and serious eye irritation [ 1> ]. It is essential to wear protective gloves, eye protection, and face protection, and to wash skin thoroughly after handling [ 1> ]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-6(8(12)13)4-9-7-2-3-10-11(5)7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAWUJRDPDWOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=NN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653421
Record name 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90004-19-6
Record name 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of aminopyrazole with β-enaminone derivatives under controlled conditions. The reaction proceeds via an addition-elimination mechanism, often facilitated by microwave irradiation to enhance yield and efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects, particularly as inhibitors of specific enzymes.

Key Applications:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : The compound is known for its role in synthesizing DPP-4 inhibitors, which are used to manage type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release. For instance, anagliptin hydrochloride, a potent DPP-IV inhibitor, is derived from this compound .
  • Protein Kinase Inhibitors : this compound is also utilized in the development of protein kinase inhibitors. These inhibitors are essential in cancer therapy as they can block the signals that lead to tumor growth and survival .

Several studies have highlighted the efficacy of drugs derived from this compound:

  • Anagliptin : A clinical study demonstrated that anagliptin significantly improved glycemic control in patients with type 2 diabetes compared to placebo groups. The compound's structure allows it to selectively inhibit DPP-4 without affecting other enzymes, minimizing side effects .
  • Cancer Therapeutics : Research on various protein kinase inhibitors derived from this compound has shown promising results in preclinical trials targeting specific cancer pathways. These studies suggest potential applications in personalized medicine where targeted therapies can be developed based on individual patient profiles .

Mechanism of Action

The mechanism of action of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Bioactivity: The carboxylic acid group at position 6 is critical for enzyme inhibition (e.g., aldose reductase) due to its ability to form hydrogen bonds with active sites . Ethyl ester derivatives (e.g., 3-cyano-7-methyl ethyl ester) act as prodrugs, improving membrane permeability before hydrolysis to the active carboxylic acid form . Trifluoromethyl groups at position 7 enhance kinase inhibition potency, as seen in Pim1 inhibitors with IC₅₀ values as low as 1.5 nM .

Structural Modifications and Physicochemical Properties: 2,7-Dimethyl analogs exhibit higher thermal stability (~250°C decomposition) compared to the monomethyl parent compound, likely due to steric effects improving crystal packing . Amino substituents (e.g., 7-NH₂) increase aqueous solubility, making them favorable for drug formulations .

Heterocyclic Core Variations :

  • Triazolo[1,5-a]pyrimidine derivatives (e.g., compound 7 in ) show distinct electronic properties due to the triazole ring, which may alter binding affinities in antimicrobial applications.
  • Tetrazolo[1,5-a]pyrimidines (e.g., isopropyl esters) are more electron-deficient, impacting their reactivity in nucleophilic substitutions .

Biological Activity

7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula: C₈H₇N₃O₂
  • SMILES Representation: CC1=C(C=NC2=CC=NN12)C(=O)O
  • InChI: InChI=1S/C8H7N3O2/c1-5-6(8(12)13)4-9-7-2-3-10-11(5)7/h2-4H

The compound features both pyrazole and pyrimidine rings, which contribute to its reactivity and biological activity.

This compound primarily acts as an inhibitor of the Dipeptidyl Peptidase IV (DPP-IV) enzyme. This inhibition results in increased levels of incretin hormones such as GLP-1 (Glucagon-like peptide-1) and GIP (Glucose-dependent insulinotropic polypeptide), which play crucial roles in glucose metabolism by enhancing insulin secretion and reducing glucagon release .

1. Enzyme Inhibition

The compound's inhibition of DPP-IV has significant implications for diabetes management. By increasing incretin levels, it helps regulate blood glucose levels effectively. This mechanism is crucial for developing antidiabetic therapies.

2. Anticancer Potential

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. For instance, compounds with similar scaffolds have shown promise in inhibiting cell proliferation in various cancer cell lines . The modulation of signaling pathways involved in cell cycle regulation is a key factor in their anticancer activity.

3. Protein Interactions

This compound interacts with several biological macromolecules, influencing protein-ligand interactions and potentially modulating cellular processes such as apoptosis and proliferation .

Case Study 1: DPP-IV Inhibition

A study demonstrated that this compound effectively inhibited DPP-IV activity in vitro. The results showed a significant increase in GLP-1 levels, suggesting its potential as a therapeutic agent for type 2 diabetes management.

Case Study 2: Antitumor Activity

Another investigation focused on the compound's derivatives exhibiting selective cytotoxicity against HeLa (cervical cancer) and L929 (normal fibroblast) cells. The study highlighted the ability of these compounds to serve as biomarkers for lipid droplets within cancer cells, indicating their utility in cancer research .

Research Findings Summary Table

Biological Activity Mechanism Reference
DPP-IV InhibitionIncreases GLP-1 and GIP levels
Anticancer ActivityModulates cell cycle and apoptosis
Protein InteractionAffects signaling pathways

Q & A

Q. What are the common synthetic routes for 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in academic research?

The synthesis typically involves combinatorial approaches using α-aminoisobutyronitrile or ethyl formate as starting materials. For example, Gregg et al. (2007) developed a method for regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives via condensation reactions, followed by functionalization at position 6 to introduce the carboxylic acid group . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize byproducts.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, Gavrin et al. (2007) resolved regioisomers using distinct NMR shifts for pyrimidine protons .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity, as demonstrated in Koidan et al. (2024) for related pyrazolo[1,5-a]pyrazine derivatives .
  • Elemental Analysis : Ensures stoichiometric accuracy (e.g., Anal. Calcd/Found comparisons in Ruisi et al., 2010) .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound?

The compound has been studied in apoptosis and tumor suppression assays. Santa Cruz Biotechnology (2024) highlights its use in:

  • Annexin V/PI staining for apoptosis detection.
  • Cell cycle analysis via flow cytometry to assess G1/S phase arrest .
  • EMSA (Electrophoretic Mobility Shift Assay) to study transcription factor interactions .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 of this compound be achieved?

Koidan et al. (2024) demonstrated functionalization using silylformamidine reagents under anhydrous conditions. For instance, reacting the compound with silylformamidine in benzene at 60°C selectively modifies position 7, confirmed by 1H NMR shifts and HRMS . Alternative strategies include using bulky directing groups to block undesired positions.

Q. How should researchers address contradictions in reported biological activities of derivatives?

Discrepancies often arise from structural variations or assay conditions. To resolve these:

  • Comparative SAR Studies : Systematically vary substituents (e.g., methyl vs. cyclobutyl groups) and test in standardized assays .
  • Purity Verification : Use HPLC-MS to confirm compound integrity, as impurities can skew results .
  • Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt for improved aqueous solubility.
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Co-solvent Systems : Use DMSO/PEG400 mixtures for intraperitoneal administration, as validated in pharmacokinetic studies .

Q. How do structural modifications at position 3 influence kinase inhibition selectivity?

Gregg et al. (2007) synthesized 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides and identified that electron-withdrawing groups (e.g., nitro, cyano) enhance binding to ATP pockets in kinases. Conversely, bulky substituents (e.g., cyclobutyl) reduce off-target effects by sterically hindering non-specific interactions .

Methodological Considerations

Q. What computational tools are effective for predicting binding modes of this compound?

  • Molecular Docking (AutoDock Vina) : Model interactions with kinase domains using crystal structures from the PDB (e.g., PDB ID 1ATP).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide synthesis .

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical trials?

  • Flow Chemistry : Continuous flow systems improve yield and reproducibility for multi-step reactions .
  • Green Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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